Ethyl 2-amino-4-fluoro-4-methylpentanoate
Overview
Description
Ethyl 2-amino-4-fluoro-4-methylpentanoate is a leucine derivative with the molecular formula C8H16FNO2 and a molecular weight of 177.22 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-fluoro-4-methylpentanoate is a derivative of the amino acid leucine . Amino acids are the building blocks of proteins, and they play a crucial role in various biological processes. Leucine, in particular, is one of the nine essential amino acids that humans cannot synthesize and must obtain from dietary sources.
Mode of Action
As a leucine derivative, this compound may interact with the same targets as leucine. Leucine is known to influence the secretion of anabolic hormones, which are involved in muscle growth and repair . Therefore, this compound might also interact with these hormonal pathways, leading to changes in muscle growth and repair processes.
Biochemical Pathways
Leucine and its derivatives are known to play a role in the mTOR (mammalian target of rapamycin) signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . Therefore, this compound might also affect this pathway, leading to downstream effects on these cellular processes.
Result of Action
Based on its similarity to leucine, it may influence muscle growth and repair, as well as other processes regulated by the mtor signaling pathway .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-fluoro-4-methylpentanoate plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones
Cellular Effects
It is known to influence cell function by affecting the secretion of anabolic hormones
Molecular Mechanism
It is known to exert its effects at the molecular level by influencing the secretion of anabolic hormones
Metabolic Pathways
It is known to interact with enzymes or cofactors as a leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-fluoro-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as an amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.
This compound sulfate: Another similar compound with a sulfate group, which can influence its chemical properties.
Uniqueness
This compound is unique due to its specific fluorine substitution, which can significantly impact its reactivity and interactions with biological systems. This fluorine atom can enhance the compound’s stability and influence its metabolic pathways .
Properties
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBOMLXSMSDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310575 | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885498-60-2 | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885498-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroleucine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-fluoro-4-methylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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